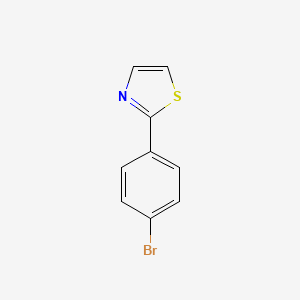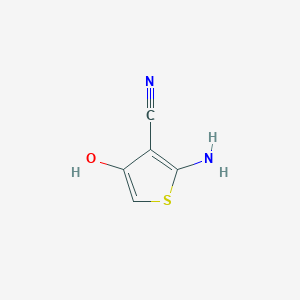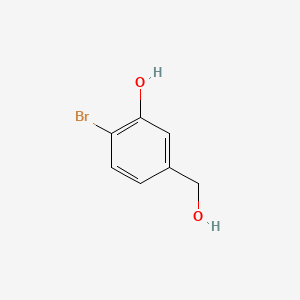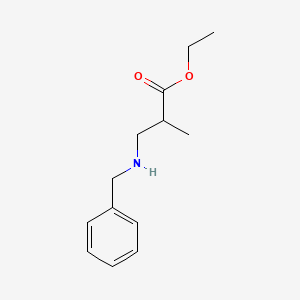
2-Bromo-3,3,3-trifluoropropanoic acid
Overview
Description
2-Bromo-3,3,3-trifluoropropanoic acid is an organofluorine compound with the molecular formula C3H2BrF3O2. It is widely used in various fields of research and industry due to its unique chemical properties. This compound is known for its high reactivity and is often utilized as a building block in organic synthesis .
Mechanism of Action
Target of Action
It is known to be a valuable synthon in synthetic chemistry, used in a wide range of organic synthesis reactions .
Mode of Action
2-Bromo-3,3,3-trifluoropropanoic acid, also known as BTP, is involved in various reactions including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These reactions are used to construct various organofluorine compounds .
Biochemical Pathways
Its broad application in organic synthesis suggests that it may influence a variety of biochemical pathways depending on the specific context of its use .
Result of Action
The result of BTP’s action is the formation of various organofluorine compounds through different types of reactions . The exact molecular and cellular effects would depend on the specific compounds formed and their subsequent interactions within the biological system.
Action Environment
The action, efficacy, and stability of BTP can be influenced by various environmental factors. For instance, one study on the atmospheric degradation of 2-Bromo-3,3,3-trifluoropropene, a related compound, suggests that environmental conditions can significantly impact its degradation process . Similar factors may also influence the action of BTP, although specific details would require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3,3,3-trifluoropropanoic acid typically involves the bromination of 3,3,3-trifluoropropanoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The process involves the use of bromine and a suitable solvent, with the reaction temperature carefully regulated to achieve optimal yields .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The process involves the use of advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and consistency in the production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,3,3-trifluoropropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Addition Reactions: Reagents such as alkenes, alkynes, and carbonyl compounds are used. The reactions often require the presence of catalysts and are conducted under controlled temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Bromo-3,3,3-trifluoropropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound is used in the development of fluorinated biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and stability.
Comparison with Similar Compounds
3,3,3-Trifluoropropanoic acid: Similar in structure but lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-3,3,3-trifluoropropene: Another fluorinated compound with a similar structure but different reactivity due to the presence of a double bond.
Uniqueness: 2-Bromo-3,3,3-trifluoropropanoic acid is unique due to the combination of the bromine and trifluoromethyl groups, which impart distinct chemical properties. This makes it a valuable intermediate in the synthesis of a wide range of fluorinated compounds, offering versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-bromo-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3O2/c4-1(2(8)9)3(5,6)7/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGHXKRXTYSIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546565 | |
| Record name | 2-Bromo-3,3,3-trifluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71026-98-7 | |
| Record name | 2-Bromo-3,3,3-trifluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
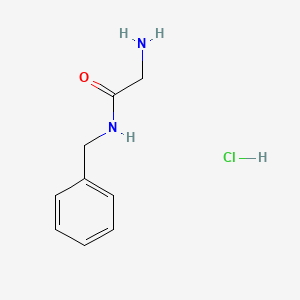
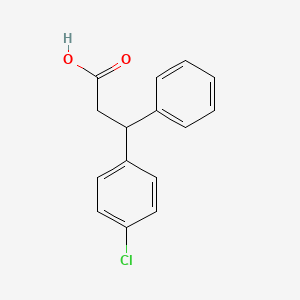
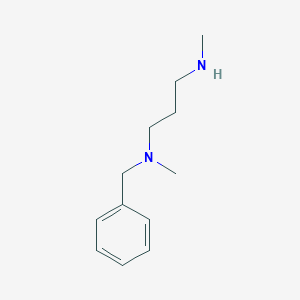


![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)
